molecular formula C84H147N25O27 B574664 Fibrinogen g-Chain (117-133) CAS No. 160927-63-9

Fibrinogen g-Chain (117-133)

Cat. No.: B574664
CAS No.: 160927-63-9
M. Wt: 1939.248
InChI Key: CTXJCWOKDCJBQL-LQYIKSGDSA-N
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Description

Fibrinogen g-Chain (117-133) is a peptide sequence derived from the gamma chain of fibrinogen, a glycoprotein involved in blood clotting. This specific sequence, consisting of amino acids 117 to 133, plays a crucial role in mediating interactions between leukocytes and endothelial cells through its binding to intercellular adhesion molecule-1 (ICAM-1). This interaction is essential for various physiological processes, including inflammation and immune responses .

Scientific Research Applications

Fibrinogen g-Chain (117-133) has several scientific research applications:

Mechanism of Action

Fibrinogen plays a central role in the mechanism of coagulation and thrombosis and is partially involved in the development of postintervention restenosis . Fibrinogen γ-Chain (117-133) is known to bind to ICAM-1, which mediates leukocyte-endothelium interaction .

Safety and Hazards

Fibrinogen plays a critical role in traumatic brain injury (TBI). An in-depth understanding of the role of fibrinogen in coagulopathy after traumatic brain injury will be conducive to goal-oriented management of coagulopathy, so as to avoid the occurrence of secondary injury to the greatest extent .

Future Directions

Understanding the role of fibrinogen-mediated damage in nerve and blood–brain barrier function will enable timely intervention in patients with nerve damage, and guide the development of novel targeted therapeutics . Further investigations are warranted in the causative role of fibrinogen γ-Chain (117-133) in astrocyte-mediated neuroinflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fibrinogen g-Chain (117-133) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Chain Elongation: Subsequent amino acids are added one by one through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods: Industrial production of Fibrinogen g-Chain (117-133) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions: Fibrinogen g-Chain (117-133) primarily undergoes interactions rather than traditional chemical reactions. These interactions include:

    Binding to ICAM-1: This interaction is crucial for mediating leukocyte adhesion to endothelial cells.

    Signal Transduction: The binding of Fibrinogen g-Chain (117-133) to ICAM-1 triggers intracellular signaling pathways that regulate gene expression and cytokine release.

Common Reagents and Conditions:

    ICAM-1: The primary reagent for studying the binding interactions.

    Cell Culture Media: Used to maintain endothelial and leukocyte cells during experiments.

Major Products Formed:

Comparison with Similar Compounds

    Fibrinogen Alpha Chain (117-133): Another peptide sequence from fibrinogen with different binding properties.

    Fibrinogen Beta Chain (117-133): Similar in structure but with distinct functional roles.

Uniqueness: Fibrinogen g-Chain (117-133) is unique due to its specific interaction with ICAM-1, which is not observed with other fibrinogen chain sequences. This unique binding property makes it a valuable tool for studying leukocyte-endothelium interactions and developing targeted therapies for inflammatory diseases .

Properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H147N25O27/c1-13-43(10)67(109-76(127)49(22-16-19-33-87)98-72(123)51(24-28-59(90)111)101-79(130)56(37-61(92)113)103-69(120)46(88)36-60(91)112)83(134)108-66(42(8)9)82(133)106-57(38-62(93)114)80(131)105-55(35-40(4)5)77(128)99-47(20-14-17-31-85)71(122)100-53(26-30-64(117)118)73(124)97-48(21-15-18-32-86)75(126)107-65(41(6)7)81(132)94-44(11)68(119)96-50(23-27-58(89)110)74(125)104-54(34-39(2)3)78(129)102-52(25-29-63(115)116)70(121)95-45(12)84(135)136/h39-57,65-67H,13-38,85-88H2,1-12H3,(H2,89,110)(H2,90,111)(H2,91,112)(H2,92,113)(H2,93,114)(H,94,132)(H,95,121)(H,96,119)(H,97,124)(H,98,123)(H,99,128)(H,100,122)(H,101,130)(H,102,129)(H,103,120)(H,104,125)(H,105,131)(H,106,133)(H,107,126)(H,108,134)(H,109,127)(H,115,116)(H,117,118)(H,135,136)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXJCWOKDCJBQL-LQYIKSGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H147N25O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1939.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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